1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea
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Overview
Description
1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea is a synthetic organic compound that features a unique combination of a thiazole ring and a diphenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by bromination and subsequent coupling with diphenylurea .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of efficient catalysts and reaction conditions that minimize by-products and waste. The process may also be scaled up using continuous flow reactors to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions, altering its electronic properties.
Coupling Reactions: The diphenylurea moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can modify the thiazole ring .
Scientific Research Applications
1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring and diphenylurea moiety contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-[5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-[5-(Methyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea: Lacks the halogen substituent, affecting its reactivity and interactions.
Uniqueness: 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for both synthetic and biological applications .
Properties
Molecular Formula |
C17H16BrN3OS |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea |
InChI |
InChI=1S/C17H16BrN3OS/c18-11-15-12-19-17(23-15)21(14-9-5-2-6-10-14)16(22)20-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,20,22) |
InChI Key |
PCRJWAMHWUKLRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=N1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)CBr |
Origin of Product |
United States |
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